molecular formula C12H15ClN2O3 B12275460 Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride

Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride

Cat. No.: B12275460
M. Wt: 270.71 g/mol
InChI Key: ZCEBNRCHWACIEK-UHFFFAOYSA-N
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Description

Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride typically involves the reaction of indole derivatives with amino acids. One common method includes the use of methylation and subsequent hydrochloride formation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving multiple steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxindole derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced indole derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further used in different scientific applications.

Scientific Research Applications

Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 2-oxindole-3-acetic acid
  • Methyl (2S)-2-(Boc-amino)-3-(2-oxo-3-indolinyl)propanoate
  • Methyl (S)-2-benzyloxycarbonylamino-3-((RS)-2-oxo-3-indolinyl)propanoate

Uniqueness

Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

methyl 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H

InChI Key

ZCEBNRCHWACIEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl

Origin of Product

United States

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